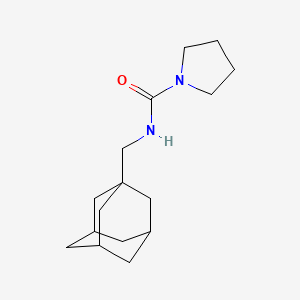

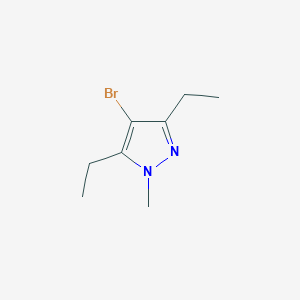

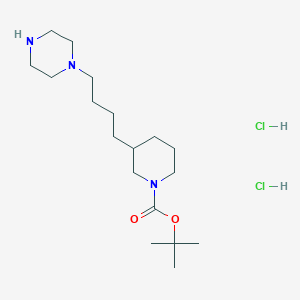

4-溴-3,5-二乙基-1-甲基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two nitrogen atoms . They are used in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . A simple, highly efficient, 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides can produce multi-substituted Pyrazoles .Molecular Structure Analysis

The molecular structure of a pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . For example, 4-Bromo-1-methyl-1H-pyrazole has a molecular weight of 161.00 .Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For instance, 4-Bromopyrazole can react with titanium tetrachloride to afford binary adducts . It can also undergo cyanation in the presence of palladium catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrazole can vary depending on its structure. For example, 4-Bromo-1-methyl-1H-pyrazole is a liquid with a boiling point of 185-188 °C/760 mmHg and a density of 1.558 g/mL at 25 °C .科学研究应用

芳基化吡唑的合成方法

吡唑,包括衍生物如 4-溴-3,5-二乙基-1-甲基-1H-吡唑,是药物和蛋白质配体中至关重要的杂芳烃。Goikhman、Jacques 和 Sames (2009) 的研究引入了吡唑的催化剂分子间 C-H 芳基化,为合成复杂的芳基化吡唑提供了一种新方法。这种方法允许新的芳环直接连接到杂芳核上的预定位置,从而促进从母体吡唑或任何中间吡唑化合物合成 (Goikhman, Jacques, & Sames, 2009)。

吡唑衍生物的抗菌活性

Farag、Mayhoub、Barakat 和 Bayomi (2008) 探索了苯基吡唑衍生物的抗菌特性,展示了这些化合物在对抗致病酵母菌和霉菌方面的巨大潜力。这项研究表明,连接到吡唑环上的溴乙酰部分是开发具有抗真菌特性的新治疗剂的关键因素 (Farag et al., 2008)。

在交叉偶联反应中的催化应用

Ocansey、Darkwa 和 Makhubela (2018) 报道了基于吡唑的庞大配体的合成,以及它们在双(吡唑基)钯(II)配合物中用于铃木-宫浦交叉偶联反应。这些发现证明了吡唑衍生物在催化交叉偶联反应中的多功能性,具有高效合成联芳基化合物的潜力 (Ocansey, Darkwa, & Makhubela, 2018)。

作用机制

Target of Action

It is reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy dependent and independent calcium uptake . These processes are crucial for cellular energy production and regulation of cellular functions.

Mode of Action

It is known that pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole with its targets and any resulting changes.

Biochemical Pathways

Given its reported inhibition of oxidative phosphorylation and atp exchange reactions , it can be inferred that it may affect pathways related to energy production and cellular metabolism.

Result of Action

Given its reported inhibition of oxidative phosphorylation and atp exchange reactions , it can be inferred that it may have an impact on cellular energy production and regulation of cellular functions.

安全和危害

未来方向

属性

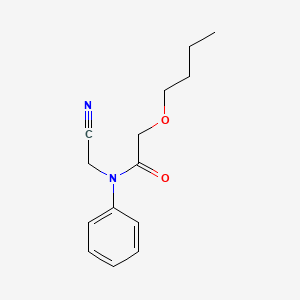

IUPAC Name |

4-bromo-3,5-diethyl-1-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrN2/c1-4-6-8(9)7(5-2)11(3)10-6/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQKPOHBAILOPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1C)CC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894017.png)

![2,4-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2894018.png)

![2-((1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2894020.png)

![N-(4-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2894029.png)

![1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2894033.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2894034.png)